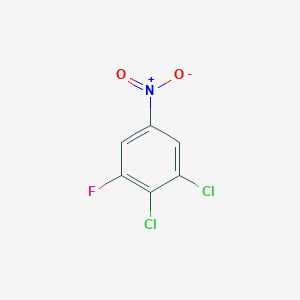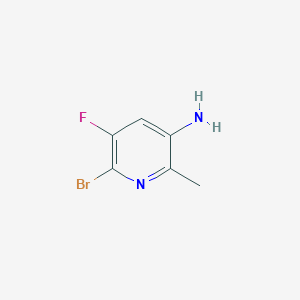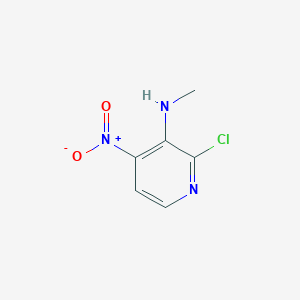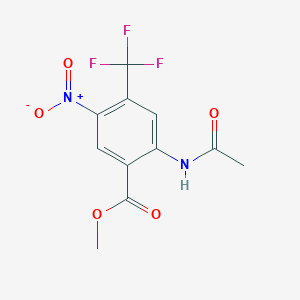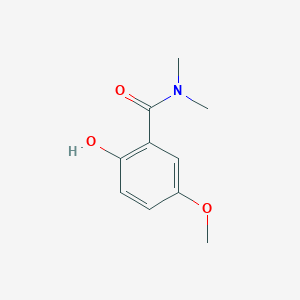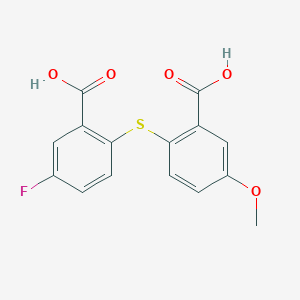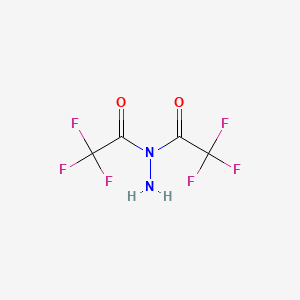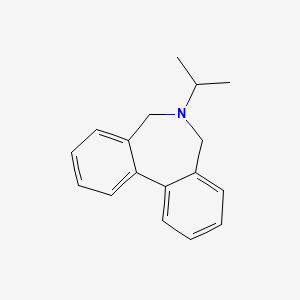
4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a tert-butyloxazol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde typically involves the reaction of 5-tert-butyloxazole with 4-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: 4-(5-Tert-butyloxazol-2-ylmethoxy)benzoic acid.
Reduction: 4-(5-Tert-butyloxazol-2-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxazole ring may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
4-(5-Tert-butyloxazol-2-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(5-Tert-butyloxazol-2-ylmethoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
5-Tert-butyloxazole: The parent compound without the benzaldehyde moiety.
Uniqueness
4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde is unique due to the presence of both the benzaldehyde and tert-butyloxazole moieties, which confer distinct chemical and biological properties
特性
CAS番号 |
1187212-08-3 |
|---|---|
分子式 |
C15H17NO3 |
分子量 |
259.30 g/mol |
IUPAC名 |
4-[(5-tert-butyl-1,3-oxazol-2-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)13-8-16-14(19-13)10-18-12-6-4-11(9-17)5-7-12/h4-9H,10H2,1-3H3 |
InChIキー |
QTCVQMCAEHHYSC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CN=C(O1)COC2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)

